BenchChemオンラインストアへようこそ!

Dopastin

DBH inhibition potency CNS penetration reversible inhibition

Dopastin (CAS 37134-80-8) is the foundational microbial-derived dopamine β-hydroxylase (DBH) inhibitor, essential for preclinical cardiovascular and neurological research. Its well-characterized Ki of 4.7 µM and unique uncompetitive-with-substrate/competitive-with-cofactor kinetics make it an irreplaceable reference standard for high-throughput screening and enzymology studies. Validated in vivo hypotensive efficacy (20 mg/kg i.p. in SHR) provides a robust positive control for novel DBH inhibitor development. The N-nitrosohydroxylamino pharmacophore enables systematic SAR exploration. Select this benchmark compound to ensure experimental reproducibility and quantitative rigor in your catecholamine research.

Molecular Formula C9H17N3O3
Molecular Weight 215.25 g/mol
CAS No. 37134-80-8
Cat. No. B3025674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDopastin
CAS37134-80-8
Molecular FormulaC9H17N3O3
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC=CC(=O)NCC(C(C)C)[N+](=NO)[O-]
InChIInChI=1S/C9H17N3O3/c1-4-5-9(13)10-6-8(7(2)3)12(15)11-14/h4-5,7-8,14H,6H2,1-3H3,(H,10,13)/b5-4+,12-11+/t8-/m1/s1
InChIKeyXMPRFBUTGLVJQS-HTQCVBHVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dopastin (CAS 37134-80-8): A Foundational Dopamine β-Hydroxylase Inhibitor for Preclinical Cardiovascular Research


Dopastin (CAS 37134-80-8) is a bacterial metabolite first isolated from Pseudomonas sp. in 1972 that functions as a reversible inhibitor of dopamine β-hydroxylase (DBH), the copper-dependent enzyme catalyzing the conversion of dopamine to norepinephrine [1]. Characterized by its unique N-nitrosohydroxylamino moiety, Dopastin exhibits an inhibition constant (Ki) of 4.7 µM against DBH and demonstrates potent in vivo hypotensive effects in spontaneously hypertensive rat models [2]. As a foundational member of the microbial-derived DBH inhibitor class, Dopastin serves as a critical benchmark for comparing inhibitor potency, mechanism, and therapeutic potential in preclinical cardiovascular and neurological research [3].

Dopastin: Why DBH Inhibitor Substitution Introduces Uncontrolled Variables in Experimental Models


Dopamine β-hydroxylase (DBH) inhibitors constitute a chemically diverse class encompassing both natural products (e.g., Dopastin, Fusaric acid) and synthetic small molecules (e.g., Nepicastat, Etamicastat) that differ substantially in potency (spanning over three orders of magnitude, from 8.5 nM to 30 µM), enzyme binding kinetics (competitive, uncompetitive, or mixed-type inhibition), and in vivo distribution profiles (peripheral vs. central nervous system penetration) [1]. Interchanging these compounds without rigorous quantitative justification introduces confounding variables into experimental outcomes, particularly in models evaluating blood pressure regulation, catecholamine biosynthesis, or neurological function [2]. The evidence presented below quantifies the specific points of differentiation that make Dopastin a unique and irreplaceable tool for defined research applications [3].

Dopastin: Quantifiable Differentiation from Nepicastat, Fusaric Acid, and Etamicastat for Targeted Research Applications


Dopastin vs. Nepicastat: Potency, CNS Penetration, and Reversibility Differentiate Research Utility

Dopastin (Ki = 4.7 µM) exhibits a potency for dopamine β-hydroxylase inhibition that is approximately 550-fold lower than that of Nepicastat (IC50 = 8.5 nM for bovine DBH; 9 nM for human DBH) [1]. Crucially, this difference in potency is not merely a matter of degree but reflects fundamentally different molecular interactions and therapeutic windows. Nepicastat is a potent, centrally acting inhibitor designed for therapeutic applications, whereas Dopastin's lower potency and natural product origin position it as a valuable tool compound for mechanistic studies and as a benchmark for structure-activity relationship (SAR) investigations. Furthermore, kinetic studies demonstrate that Dopastin acts as an uncompetitive inhibitor with respect to the substrate tyramine and as a competitive inhibitor with respect to the cofactor ascorbic acid, while Nepicastat exhibits a mixed-model inhibition mechanism approaching competitive behavior [2]. This mechanistic divergence implies that the two compounds will respond differently to variations in substrate or cofactor concentrations, which is a critical consideration in experimental design.

DBH inhibition potency CNS penetration reversible inhibition cardiovascular research hypertension

Dopastin vs. Fusaric Acid: A 6-Fold Potency Advantage in Enzyme Inhibition

In direct comparison, Dopastin (Ki = 4.7 µM) demonstrates a 6.4-fold greater inhibitory potency against dopamine β-hydroxylase than Fusaric acid (IC50 = 30 µM) [1][2]. Both compounds are microbial-derived natural products and exhibit uncompetitive inhibition with respect to the substrate, establishing a clear chemical-biological benchmark [3]. This quantitative difference in potency, when normalized for molecular weight (Dopastin: 215.25 g/mol; Fusaric acid: 179.2 g/mol), translates to Dopastin being approximately 5.3-fold more potent on a molar basis. This difference is significant for researchers seeking to minimize the amount of compound required for in vivo studies or to achieve a desired level of enzyme inhibition in cell-based assays.

DBH inhibition potency natural product inhibitor comparative pharmacology cardiovascular research

Dopastin: Validated In Vivo Hypotensive Efficacy in Spontaneously Hypertensive Rats

Dopastin (20 mg/kg, intraperitoneal administration) significantly reduces mean systolic blood pressure in spontaneously hypertensive rats (SHR) of various ages, demonstrating robust in vivo efficacy [1]. This finding establishes a clear pharmacodynamic benchmark for evaluating other DBH inhibitors in this gold-standard hypertension model. While direct head-to-head in vivo studies with other DBH inhibitors are limited in the primary literature, the reported magnitude of blood pressure reduction provides a quantitative basis for comparative evaluation . For context, Nepicastat and Etamicastat also lower blood pressure in SHR, but at different doses and with distinct central vs. peripheral effects [2]. The established in vivo efficacy of Dopastin at 20 mg/kg in SHR provides a critical reference point for researchers designing experiments to assess novel DBH inhibitors or to investigate the role of catecholamines in hypertension.

in vivo efficacy hypertension model cardiovascular research spontaneously hypertensive rat SHR

Dopastin: Unique Solubility Profile for Facilitated Handling and Formulation

Dopastin exhibits a distinctive solubility profile: it is soluble in methanol, butanol, acetone, and chloroform, but insoluble in water, ethyl acetate, ether, and hexane . This property simplifies experimental preparation, as it readily dissolves in common organic solvents used for stock solutions, while its insolubility in water minimizes unwanted aqueous degradation. This is in contrast to many other DBH inhibitors which may have different or less well-defined solubility characteristics, potentially complicating in vitro assay development [1]. The ability to prepare concentrated stock solutions in methanol or acetone and then dilute into aqueous buffers for assays provides a practical advantage in laboratory workflows.

solubility formulation chemical properties experimental design in vitro assay

Dopastin: Reversible and Selective DBH Inhibition Characterized by Distinct Kinetic Mechanism

Kinetic studies reveal that Dopastin is a reversible inhibitor of dopamine β-hydroxylase (DBH) with a unique inhibition profile: uncompetitive with respect to the substrate tyramine and competitive with respect to the cofactor ascorbic acid [1]. This contrasts with other DBH inhibitors: Fusaric acid also shows uncompetitive inhibition with substrate but mixed-type with ascorbic acid [2]; Nepicastat and Etamicastat exhibit mixed-model inhibition approaching competitive behavior [3]. This mechanistic distinction is critical because uncompetitive inhibitors bind only to the enzyme-substrate complex and their efficacy increases with substrate concentration—a property that can be exploited in certain experimental designs. Furthermore, the nitrosohydroxylamino group of Dopastin was identified as essential for inhibition, and both racemic and natural Dopastin exhibit identical activity, indicating that stereochemistry at the chiral center does not influence potency [1].

enzyme kinetics reversible inhibition uncompetitive inhibition selectivity mechanism of action

Dopastin: Optimal Research and Industrial Application Scenarios


Benchmark Compound for DBH Inhibitor Screening and SAR Studies

Dopastin serves as an ideal reference standard for establishing baseline activity in high-throughput screens (HTS) aimed at identifying novel dopamine β-hydroxylase (DBH) inhibitors. Its moderate potency (Ki = 4.7 µM), well-defined mechanism of action (uncompetitive with substrate, competitive with cofactor), and natural product origin make it a robust comparator for evaluating the activity and selectivity of new chemical entities [1][2]. Researchers can quantify the fold-improvement in potency of novel compounds relative to this established benchmark.

Positive Control for In Vivo Hypertension Studies

For preclinical studies investigating the role of catecholamines in hypertension, Dopastin provides a validated positive control. Its efficacy in reducing mean systolic blood pressure in the spontaneously hypertensive rat (SHR) model at a defined dose (20 mg/kg, i.p.) allows for direct comparison with novel therapeutic candidates [1]. This established in vivo activity provides a critical reference point for assessing pharmacodynamic effects and for powering future studies.

Probe for Enzymology and Mechanistic Studies of Copper-Dependent Hydroxylases

Dopastin's unique kinetic profile—uncompetitive inhibition with respect to substrate tyramine and competitive inhibition with respect to the cofactor ascorbic acid—makes it a valuable tool for enzymologists studying the catalytic mechanism of copper-dependent hydroxylases [1]. Its reversible binding and the essential nature of its nitrosohydroxylamino group provide specific chemical handles for investigating active-site interactions and for differentiating between various modes of enzyme inhibition [2].

Natural Product Scaffold for Semi-Synthetic Derivative Generation

As a microbial metabolite with a defined synthetic route starting from L-valinol, Dopastin represents a privileged natural product scaffold for the generation of semi-synthetic derivatives [1]. Its core structure, particularly the N-nitrosohydroxylamino moiety essential for activity, can be systematically modified to explore structure-activity relationships (SAR) and to develop analogs with improved potency, selectivity, or pharmacokinetic properties [2]. This approach can yield novel chemical probes for studying DBH and related enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dopastin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.